3-[2-(4-Bromophenoxy)ethyl]-5,5-dimethylimidazolidine-2,4-dione
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Overview
Description
3-[2-(4-Bromophenoxy)ethyl]-5,5-dimethylimidazolidine-2,4-dione is an organic compound with a complex structure that includes a bromophenoxy group and an imidazolidine-2,4-dione core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(4-Bromophenoxy)ethyl]-5,5-dimethylimidazolidine-2,4-dione typically involves multiple steps. One common method starts with the reaction of 4-bromophenol with bromoethane to form 2-(4-bromophenoxy)ethyl bromide. This intermediate is then reacted with 5,5-dimethylimidazolidine-2,4-dione under specific conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
3-[2-(4-Bromophenoxy)ethyl]-5,5-dimethylimidazolidine-2,4-dione can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be carried out using common reducing agents to yield different reduced forms.
Substitution: The bromophenoxy group can participate in substitution reactions, where the bromine atom is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as sodium iodide in acetone can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield bromophenoxy oxides, while reduction can produce various reduced derivatives.
Scientific Research Applications
3-[2-(4-Bromophenoxy)ethyl]-5,5-dimethylimidazolidine-2,4-dione has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and as a reagent in various industrial processes
Mechanism of Action
The mechanism by which 3-[2-(4-Bromophenoxy)ethyl]-5,5-dimethylimidazolidine-2,4-dione exerts its effects involves interactions with specific molecular targets. These targets may include enzymes and receptors that are crucial for various biological pathways. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest that the compound can modulate certain cellular processes .
Comparison with Similar Compounds
Similar Compounds
2-(4-Bromophenoxy)ethyl N-(2-(trifluoromethyl)phenyl)carbamate: This compound shares the bromophenoxy group but has different functional groups attached, leading to distinct properties.
Ethyl 2-(4-bromophenoxy)-2-methylpropanoate: Another compound with a bromophenoxy group, used in different applications.
Uniqueness
3-[2-(4-Bromophenoxy)ethyl]-5,5-dimethylimidazolidine-2,4-dione is unique due to its imidazolidine-2,4-dione core, which imparts specific chemical and biological properties that are not found in other similar compounds. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
3-[2-(4-bromophenoxy)ethyl]-5,5-dimethylimidazolidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15BrN2O3/c1-13(2)11(17)16(12(18)15-13)7-8-19-10-5-3-9(14)4-6-10/h3-6H,7-8H2,1-2H3,(H,15,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKYNHKPMCMQXFD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=O)N(C(=O)N1)CCOC2=CC=C(C=C2)Br)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15BrN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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